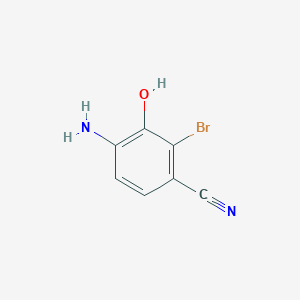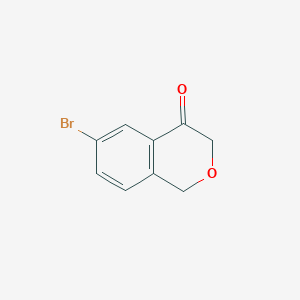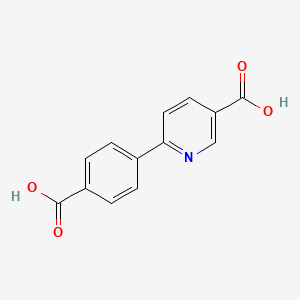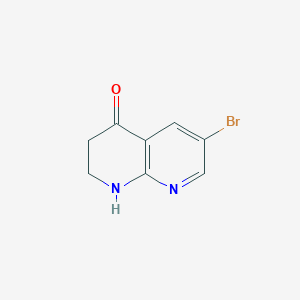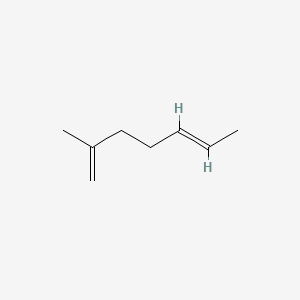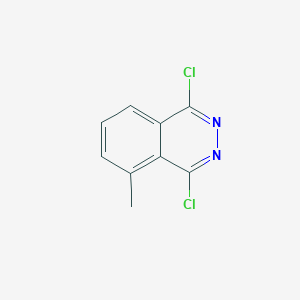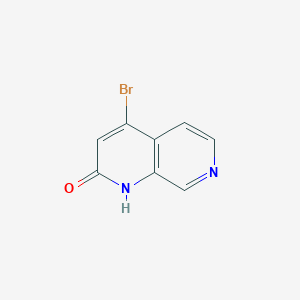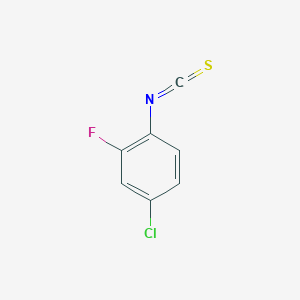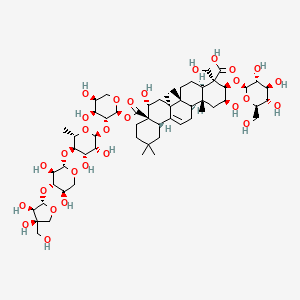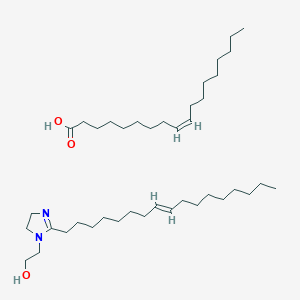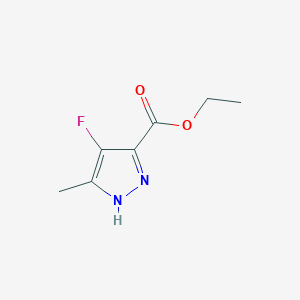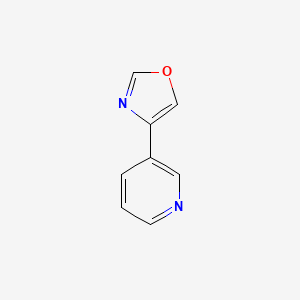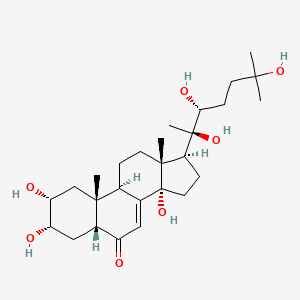
Rhapontisterone B
Übersicht
Beschreibung
Rhapontisterone B is a phytoecdysone isolated from the roots of Rhaponticum uniflorum, a plant species known for its medicinal properties. Phytoecdysones are a class of steroid hormones in plants that have various biological activities. Rhapontisterone B, along with other related compounds, has been studied for its potential health benefits and pharmacological effects .
Synthesis Analysis
While the provided papers do not detail the synthesis of Rhapontisterone B specifically, they do discuss the synthesis of related compounds. For instance, a folate receptor-targeted prodrug of rhaponticin, a precursor to Rhapontisterone B, was designed and synthesized using a hydrophilic peptide spacer linked to folic acid via a releasable disulfide linker . This approach aimed to improve the therapeutic effect of rhaponticin by enhancing its specificity and reducing toxicity .
Molecular Structure Analysis
The molecular structure of Rhapontisterone B has been determined primarily through physico-chemical properties and spectral analysis. It is characterized as 2β,3β,11α,14α,20ξ,22ξ-hexahydroxy-stigma-7,24(28)-dien-6-oxo-28,25-carbolactone . This complex structure contributes to its biological activity and its interaction with biological systems.
Chemical Reactions Analysis
The papers provided do not offer specific details on the chemical reactions involving Rhapontisterone B. However, the synthesis of related compounds suggests that regioselective methods and the use of linkers such as disulfide bonds are important for creating targeted prodrugs that can release the active compound under certain biological conditions, such as the presence of reducing agents in endosomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Rhapontisterone B are inferred from its molecular structure, which includes multiple hydroxyl groups that may contribute to its solubility and reactivity. The presence of these functional groups is likely to influence the compound's pharmacokinetics and its ability to interact with biological targets. The related compound rhaponticin has been shown to possess various biological activities, including anticancer and antioxidant effects, which may also be relevant to Rhapontisterone B .
Wissenschaftliche Forschungsanwendungen
Phytoecdysteroid Research
Rhapontisterone B is identified as a phytoecdysteroid, a group of compounds studied for various biological activities. Research on the roots of Rhaponticum uniflorum revealed the presence of rhapontisterone B, alongside other ecdysteroids like rhapontisterone and ecdysterone. These compounds are notable for their unique chemical structures and potential biological activities (Li et al., 2000). Similarly, another study isolated three phytoecdysteroids from Rhaponticum uniflorum, including rhapontisterone B, and elaborated on their structural characteristics using spectroscopic methods (Guo et al., 1991).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Rhapontisterone B primarily targets trehalose metabolism in insects . Trehalose is a non-reducing disaccharide that serves as an energy source and a stress protectant . It plays a crucial role in the diapause process of many insects .
Mode of Action
Rhapontisterone B interacts with its targets by modulating the expression and activity of different trehalase enzymes . Trehalase enzymes are responsible for the breakdown of trehalose . The compound’s interaction with these enzymes leads to changes in trehalose metabolism .
Biochemical Pathways
Rhapontisterone B affects the trehalose metabolic pathway . It enhances trehalose catabolism, leading to a decline in hemolymph trehalose . This effect is associated with an increase in endogenous 20-hydroxyecdysone (20E) in the hemolymph of insects during their diapause termination and post-termination period .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to modulate trehalose metabolism .
Result of Action
The molecular and cellular effects of Rhapontisterone B’s action include changes in the expression and activity of trehalase enzymes . These changes lead to enhanced trehalose catabolism and a decline in hemolymph trehalose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rhapontisterone B. For instance, the compound’s effect on trehalose metabolism can vary depending on environmental conditions, nutrition levels, and physiological states .
Eigenschaften
IUPAC Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-RVRVBGOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhapontisterone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



